Cas no 73882-42-5 (4-Bromo-2-methoxythiophene)

4-Bromo-2-methoxythiophene Chemical and Physical Properties
Names and Identifiers
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- 4-?bromo-?2-?methoxyThiophene
- 4-bromo-2-methoxythiophene
- Thiophene, 4-bromo-2-methoxy-
- 2-methoxy-4-bromothiophene
- THiophene, 4-?bromo-?2-?methoxy-
- 4-Bromo-2-methoxythiophene
-
- Inchi: 1S/C5H5BrOS/c1-7-5-2-4(6)3-8-5/h2-3H,1H3
- InChI Key: HIZQHYAOWYBMKB-UHFFFAOYSA-N
- SMILES: BrC1=CSC(=C1)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 78.8
- Topological Polar Surface Area: 37.5
4-Bromo-2-methoxythiophene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM392322-250mg |
4-bromo-2-methoxythiophene |
73882-42-5 | 95%+ | 250mg |
$515 | 2023-01-18 | |
Chemenu | CM392322-100mg |
4-bromo-2-methoxythiophene |
73882-42-5 | 95%+ | 100mg |
$344 | 2023-01-18 | |
Chemenu | CM392322-500mg |
4-bromo-2-methoxythiophene |
73882-42-5 | 95%+ | 500mg |
$688 | 2023-01-18 | |
Chemenu | CM392322-5g |
4-bromo-2-methoxythiophene |
73882-42-5 | 95%+ | 5g |
$2580 | 2023-01-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB8024-5G |
4-bromo-2-methoxythiophene |
73882-42-5 | 95% | 5g |
¥ 17,285.00 | 2023-03-30 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1128848-250mg |
4-Bromo-2-methoxythiophene |
73882-42-5 | 98% | 250mg |
¥3780.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1128848-5g |
4-Bromo-2-methoxythiophene |
73882-42-5 | 98% | 5g |
¥26398.00 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB8024-500.0mg |
4-bromo-2-methoxythiophene |
73882-42-5 | 90% | 500.0mg |
¥3840.0000 | 2024-07-20 | |
Ambeed | A999371-5g |
THiophene, 4-bromo-2-methoxy- |
73882-42-5 | 98% | 5g |
$2603.0 | 2024-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1128848-500mg |
4-Bromo-2-methoxythiophene |
73882-42-5 | 98% | 500mg |
¥5028.00 | 2024-07-28 |
4-Bromo-2-methoxythiophene Related Literature
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Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
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Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
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Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
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Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
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Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
Additional information on 4-Bromo-2-methoxythiophene
Comprehensive Overview of 4-Bromo-2-methoxythiophene (CAS No. 73882-42-5): Properties, Applications, and Market Trends
4-Bromo-2-methoxythiophene (CAS No. 73882-42-5) is a halogenated thiophene derivative that has garnered significant attention in organic synthesis and material science. This compound, characterized by its bromine and methoxy functional groups, serves as a versatile building block for pharmaceuticals, agrochemicals, and advanced materials. Its molecular structure, C5H5BrOS, offers unique reactivity, making it a focal point for researchers exploring heterocyclic chemistry and cross-coupling reactions.
The growing demand for 4-Bromo-2-methoxythiophene is driven by its role in synthesizing conductive polymers and OLED materials, aligning with the global push for sustainable electronics. Recent studies highlight its utility in organic photovoltaics, where its electron-rich thiophene core enhances light absorption efficiency. This aligns with trending searches like "thiophene derivatives for green energy" and "brominated heterocycles in material science," reflecting industry interest in eco-friendly alternatives.
From a synthetic perspective, CAS 73882-42-5 is often employed in palladium-catalyzed reactions, such as Suzuki-Miyaura couplings, to construct complex architectures. Its methoxy group provides steric control, while the bromo substituent acts as a leaving group—a duality frequently queried in academic forums. Analytical techniques like HPLC and NMR are critical for purity verification, as impurities can impact downstream applications in drug discovery pipelines.
Market analysts note a 12% annual growth in the thiophene derivatives sector, fueled by pharmaceutical R&D for kinase inhibitors and antimicrobial agents. Regulatory compliance, particularly regarding REACH and GMP standards, remains a key consideration for manufacturers. Storage recommendations typically emphasize inert atmospheres to prevent degradation, addressing common user concerns about compound stability under varying conditions.
Innovative applications of 4-Bromo-2-methoxythiophene extend to flavor and fragrance industries, where its sulfur-containing backbone contributes to unique organoleptic profiles. Patent analyses reveal increasing filings for its use in biodegradable sensors, responding to the surge in "smart material innovations" searches. As synthetic methodologies advance, this compound continues to bridge gaps between academic research and industrial scalability.
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